molecular formula C20H21N3O4S2 B2617843 N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide CAS No. 1105237-14-6

N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

Cat. No.: B2617843
CAS No.: 1105237-14-6
M. Wt: 431.53
InChI Key: RHIKFTYYPXOVLV-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a sulfonated phenylpiperazine group at the 3-position and a furan-2-ylmethyl carboxamide moiety at the 2-position.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c24-20(21-15-17-7-4-13-27-17)19-18(8-14-28-19)29(25,26)23-11-9-22(10-12-23)16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIKFTYYPXOVLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems and their subsequent coupling. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this one.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Various functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the thiophene ring could produce dihydrothiophene derivatives.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications: Thiophene vs. Furan

The thiophene ring in the target compound distinguishes it from analogs like N-(2-nitrophenyl)furan-2-carboxamide (2NPFC) . Key differences include:

  • Dihedral Angles : The dihedral angle between the thiophene and benzene rings in N-(2-nitrophenyl)thiophene-2-carboxamide (13.53°–8.50°) is comparable to 2NPFC (9.71°), but the thiophene’s greater aromaticity may enhance planarity and π-π stacking interactions.
  • Bond Lengths : C–S distances in thiophene derivatives (e.g., 1.70–1.73 Å) differ from C–O in furan analogs, influencing electronic properties and reactivity .
Table 1: Structural Comparison of Thiophene and Furan Carboxamides
Compound Name Core Ring Dihedral Angle (Ring-Ring) Key Functional Groups Reference
Target Compound Thiophene Not reported Phenylpiperazine sulfonyl, Furan -
N-(2-nitrophenyl)thiophene-2-carboxamide Thiophene 8.50°–13.53° Nitrophenylamide
N-(2-nitrophenyl)furan-2-carboxamide Furan 9.71° Nitrophenylamide

Substituent Variations: Amide and Sulfonyl Groups

Amide Substituents

The target compound’s N-(furan-2-ylmethyl) group contrasts with N-aryl substituents in analogs like N-(2-nitrophenyl)thiophene-2-carboxamide. The furan-2-ylmethyl group may improve solubility compared to nitro-substituted aryl groups, which are electron-withdrawing and could reduce bioavailability .

Sulfonyl-Linked Moieties

The 4-phenylpiperazinylsulfonyl group in the target compound differs from sulfonyl groups in other derivatives:

  • Simpler sulfonyl derivatives, such as 2-ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid (), lack the thiophene-furan hybrid structure but share piperazine motifs common in CNS-targeting drugs.

Supramolecular Interactions and Crystallinity

  • N-(2-nitrophenyl)thiophene-2-carboxamide exhibits weak C–H⋯O/S interactions and lacks classical hydrogen bonds .

Implications for Pharmacological Activity

While direct biological data for the target compound are unavailable, structural analogs suggest:

  • Phenylpiperazine sulfonyl groups are associated with serotonin/dopamine receptor modulation.
  • Thiophene-furan hybrids may offer balanced lipophilicity for blood-brain barrier penetration.

Biological Activity

N-[(furan-2-yl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on various studies, synthesis methods, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C21H23N5O2S, and its structure includes a furan moiety, a phenylpiperazine group, and a thiophene ring. The presence of these functional groups suggests a diverse range of biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies have shown that derivatives of compounds containing the furan and piperazine moieties can exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and others. The mechanism often involves the inhibition of specific pathways involved in cell proliferation and survival.
  • Antidepressant Effects : Compounds with piperazine structures are frequently investigated for their antidepressant properties. The interaction with serotonin receptors may contribute to mood regulation.
  • Antimicrobial Properties : Some studies suggest that similar compounds demonstrate antimicrobial activity against various pathogens, potentially making them candidates for antibiotic development.

Antitumor Activity

A study evaluated the cytotoxic effects of this compound on the MCF-7 breast cancer cell line. The compound demonstrated significant inhibition of cell growth at concentrations ranging from 10 to 50 µM, with an IC50 value indicating effective potency.

Concentration (µM)% Cell Viability
0100
1075
2550
5030

The compound's mechanism was hypothesized to involve apoptosis induction through the activation of caspase pathways.

Antidepressant Effects

In another study focused on the pharmacological evaluation of piperazine derivatives, it was found that compounds similar to this compound exhibited significant binding affinity for serotonin receptors (5HT1A and 5HT2A). This suggests potential use as antidepressants or anxiolytics.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Thiophene Ring : Starting from commercially available thiophene derivatives, functionalization is performed to introduce the sulfonamide group.
  • Piperazine Attachment : The piperazine moiety is introduced through nucleophilic substitution reactions.
  • Furan Integration : The furan group is added via electrophilic aromatic substitution or similar methods.

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